6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one 6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 694500-98-6
VCID: VC4587730
InChI: InChI=1S/C20H15BrCl2N2O3/c21-13-1-4-18-12(9-13)10-15(20(27)28-18)19(26)25-7-5-24(6-8-25)14-2-3-16(22)17(23)11-14/h1-4,9-11H,5-8H2
SMILES: C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
Molecular Formula: C20H15BrCl2N2O3
Molecular Weight: 482.16

6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one

CAS No.: 694500-98-6

Cat. No.: VC4587730

Molecular Formula: C20H15BrCl2N2O3

Molecular Weight: 482.16

* For research use only. Not for human or veterinary use.

6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H-chromen-2-one - 694500-98-6

Specification

CAS No. 694500-98-6
Molecular Formula C20H15BrCl2N2O3
Molecular Weight 482.16
IUPAC Name 6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]chromen-2-one
Standard InChI InChI=1S/C20H15BrCl2N2O3/c21-13-1-4-18-12(9-13)10-15(20(27)28-18)19(26)25-7-5-24(6-8-25)14-2-3-16(22)17(23)11-14/h1-4,9-11H,5-8H2
Standard InChI Key VRTOOUIGNRGDOW-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Profile

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]chromen-2-one and is cataloged under CAS No. 694500-98-6. Its molecular formula, C₂₀H₁₅BrCl₂N₂O₃, corresponds to a molecular weight of 482.16 g/mol, with a polar surface area of 71.34 Ų and a calculated logP value of 6.65, indicating moderate lipophilicity .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.694500-98-6
Molecular FormulaC₂₀H₁₅BrCl₂N₂O₃
Molecular Weight482.16 g/mol
IUPAC Name6-bromo-3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]chromen-2-one
SMILESC1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
InChI KeyVRTOOUIGNRGDOW-UHFFFAOYSA-N

Structural Analysis

The molecule comprises three distinct regions:

  • Coumarin Core: A 2H-chromen-2-one scaffold substituted with a bromine atom at the 6-position, enhancing electronic density and steric bulk .

  • Piperazine-Carbonyl Linker: A piperazine ring connected via a carbonyl group to the coumarin core. This moiety improves aqueous solubility and facilitates interactions with biological targets .

  • 3,4-Dichlorophenyl Substituent: A halogenated aromatic ring attached to the piperazine nitrogen, contributing to enhanced binding affinity through hydrophobic and van der Waals interactions .

The presence of bromine and chlorine atoms introduces significant electronegativity, potentially influencing the compound’s reactivity and pharmacokinetic properties .

Synthesis and Structural Modification

Analytical Characterization

Key characterization methods include:

  • NMR Spectroscopy: To confirm substitution patterns and piperazine linkage.

  • High-Resolution Mass Spectrometry (HRMS): For molecular weight validation (exact mass: 450.884 Da) .

  • X-ray Crystallography: To resolve stereoelectronic effects, though no published data exists for this specific compound.

ActivityPotential TargetStructural Basis
AnticoagulantFactor XaCoumarin core mimicking warfarin
AnticancerTopoisomerase IIαHalogenated aromatic system
AntimicrobialBacterial gyrasePiperazine-mediated membrane disruption

Applications and Future Directions

Therapeutic Development

While currently labeled "for research use only" , this compound holds promise in:

  • Oncology: As a lead structure for solid tumor therapies.

  • Neurology: Piperazine derivatives are explored for antipsychotic and antidepressant applications .

Challenges and Optimization

  • Solubility Limitations: High logP values may necessitate formulation with cyclodextrins or liposomal carriers.

  • Metabolic Stability: Piperazine rings are prone to N-oxidation, requiring structural tweaks such as methyl substitution .

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